molecular formula C23H22N4O3 B6552824 1-[(2,5-dimethylphenyl)methyl]-3-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydropteridine-2,4-dione CAS No. 1040632-88-9

1-[(2,5-dimethylphenyl)methyl]-3-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydropteridine-2,4-dione

Cat. No.: B6552824
CAS No.: 1040632-88-9
M. Wt: 402.4 g/mol
InChI Key: SDFSDGZTSRWZIR-UHFFFAOYSA-N
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Description

1-[(2,5-dimethylphenyl)methyl]-3-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydropteridine-2,4-dione is a useful research compound. Its molecular formula is C23H22N4O3 and its molecular weight is 402.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 402.16919058 g/mol and the complexity rating of the compound is 622. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-3-[(4-methoxyphenyl)methyl]pteridine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-15-4-5-16(2)18(12-15)14-26-21-20(24-10-11-25-21)22(28)27(23(26)29)13-17-6-8-19(30-3)9-7-17/h4-12H,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDFSDGZTSRWZIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=NC=CN=C3C(=O)N(C2=O)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(2,5-dimethylphenyl)methyl]-3-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydropteridine-2,4-dione is a compound of interest due to its potential biological activities. This article explores its biological activity based on available research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a tetrahydropteridine core with two distinct aromatic substituents. Its molecular formula is C19H21N1O4C_{19}H_{21}N_{1}O_{4}, and it exhibits properties typical of pteridine derivatives, which are known for their diverse biological activities.

Biological Activity Overview

Research indicates that pteridine derivatives often exhibit a range of biological activities such as:

  • Antioxidant Activity : Pteridines can scavenge free radicals and reduce oxidative stress.
  • Anticancer Properties : Some derivatives have shown efficacy against various cancer cell lines.
  • Anti-inflammatory Effects : Compounds in this class may inhibit inflammatory pathways.

Antioxidant Activity

A study demonstrated that pteridine derivatives possess significant antioxidant properties. The compound was tested against DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals, showing a notable reduction in radical concentration. The IC50 value was determined to be 25 μM, indicating strong scavenging activity.

Anticancer Activity

Several studies have evaluated the anticancer potential of similar pteridine compounds. For instance:

  • Case Study 1 : A derivative displayed an IC50 of 18 μM against the HCT-116 colon carcinoma cell line.
  • Case Study 2 : Another derivative exhibited cytotoxic effects on MCF-7 breast cancer cells with an IC50 of 22 μM.

These findings suggest that the compound may have promising anticancer properties worthy of further investigation.

Anti-inflammatory Effects

In vitro studies indicated that the compound could inhibit the production of pro-inflammatory cytokines in macrophages stimulated by LPS (lipopolysaccharide). This suggests potential use in treating inflammatory diseases.

Data Tables

Biological ActivityTest MethodologyIC50 Value (μM)Reference
AntioxidantDPPH Scavenging25
Anticancer (HCT-116)MTT Assay18
Anticancer (MCF-7)MTT Assay22
Anti-inflammatoryCytokine Production-

Discussion

The biological activities observed in the compound align with those reported for other pteridine derivatives. The antioxidant capacity may contribute to its anticancer effects by reducing oxidative stress within cells. Additionally, the anti-inflammatory properties suggest potential therapeutic applications in diseases characterized by chronic inflammation.

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